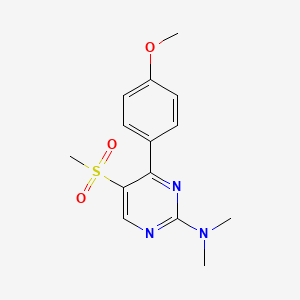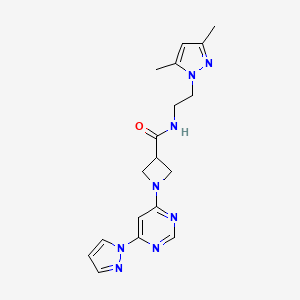
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives involves a three-component reaction including isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods suggest that the synthesis of the compound might also involve multi-step reactions, possibly starting with a suitable thiophene derivative and involving acylation and fluorination steps.
Molecular Structure Analysis
Crystal structure analysis is a common technique used to determine the solid-state properties of benzamide derivatives, as demonstrated in the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . The molecular structure of benzamide derivatives is often optimized using computational methods such as DFT calculations, which provide insights into the geometrical structure and electronic properties .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For instance, the colorimetric sensing of fluoride anions by a benzamide derivative involves a deprotonation-enhanced intramolecular charge transfer mechanism . The compound , with a fluorine atom and a thiophene moiety, may also exhibit unique reactivity patterns, potentially useful in sensing or as a pharmaceutical intermediate.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized by techniques such as IR, NMR, and UV-Vis spectroscopy . Computational studies, including NBO and NLO analyses, provide additional information on the electronic properties and potential applications of these compounds . The presence of a fluorine atom in the compound suggests that it may have distinct physical and chemical properties, such as increased lipophilicity or altered electronic characteristics.
科学的研究の応用
Heterocyclic Synthesis
Researchers have explored the synthesis of heterocyclic compounds, leveraging the unique reactivity of fluorinated enamides and ynamides as precursors. These compounds exhibit electrophilic reactivity due to fluorine atoms, facilitating the synthesis of fluorinated heterocycles like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, which are valuable in medicinal chemistry for their potential biological activities (Meiresonne et al., 2015).
Labeling Reagents for PET Imaging
Fluorinated compounds, specifically [(18)F]fluorothiols, have been developed as labeling reagents for peptides, demonstrating significant potential for use as tracers in positron emission tomography (PET) imaging. This research highlights the application of fluorinated compounds in enhancing the diagnostics and imaging capabilities in medical research (Glaser et al., 2004).
Antimicrobial and Antipathogenic Activities
Studies on fluorinated benzamide derivatives have shown promising antimicrobial and antipathogenic activities. These compounds have been tested against various fungal and bacterial strains, indicating their potential as foundational structures for developing new antimicrobial agents. The structural modifications, particularly the inclusion of fluorine atoms, significantly impact their biological activity, underscoring the role of chemical design in enhancing drug efficacy (Carmellino et al., 1994; Limban et al., 2011).
Fluorescence-Based Sensing
The development of fluorescent chemosensors based on benzamide derivatives showcases the utility of these compounds in detecting and measuring biological and environmental analytes. Such sensors offer high sensitivity and specificity, making them useful tools in analytical chemistry and biological research (Younes et al., 2020).
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c1-13-4-2-7-16(10-13)20(17-8-9-24(22,23)12-17)18(21)14-5-3-6-15(19)11-14/h2-11,17H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXPQFRAINTREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)
![7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2553364.png)
![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)

![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)



![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)
![methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2553379.png)
